2,6,10,14-Tetramethylnonadecane
Description
Early Detections and Characterizations
The initial identification of 2,6,10,14-tetramethylnonadecane in scientific literature emerged in the 1970s and early 1980s, a period marked by the development and application of gas chromatography (GC) and mass spectrometry (MS) to the analysis of complex organic mixtures in geological samples. These powerful analytical methods allowed for the separation and identification of individual hydrocarbon components within crude oils and ancient sediments.
Key among the early work was the use of gas chromatography to analyze isoprenoid alkanes. For instance, research published in the mid-1970s focused on the gas chromatography of these compounds, laying the groundwork for their systematic study. nist.gov By the early 1980s, the combination of gas chromatography and mass spectrometry (GC-MS) became instrumental in the definitive identification of geochemically significant isoalkane hydrocarbons, including this compound, in various petroleum samples. nist.gov
This early research established the foundational knowledge of the compound's presence in natural settings and its structural characteristics. The National Institute of Standards and Technology (NIST) Chemistry WebBook archives key data for this compound, including its molecular formula and weight, which were crucial for its characterization. nist.govnist.gov
Evolution of Research Interest in this compound
The research interest in this compound has remained largely concentrated within the domain of organic geochemistry, where it serves as a valuable biomarker. The evolution of this interest can be traced through its application in understanding the origins and history of organic matter in the Earth's crust.
Initially, the focus was on its identification and distribution in petroleum and source rocks. nist.gov Over time, the scientific community began to utilize this compound and other isoprenoids to deduce information about the depositional environment and thermal maturity of the source rock from which petroleum is generated. The presence and relative abundance of this and other isoprenoid compounds can provide clues about the types of organisms that contributed to the original organic matter and the geological conditions it has since experienced.
The broader context for the continued interest in this compound lies in the field of biomarker research. Isoprenoids, as a class of molecules, are known to be derived from the cellular material of living organisms. Their preservation in the geological record provides a direct link to the biology of the past. The study of isoprenoids like this compound is part of a larger scientific endeavor to understand the evolution of life and the history of Earth's environments. While research into the biosynthesis of isoprenoids is a vibrant field, the specific focus on this compound has not significantly diversified beyond its geochemical applications.
| Research Focus | Key Applications | Primary Analytical Techniques |
|---|---|---|
| Early Identification and Distribution | Characterizing components of crude oil and source rocks. | Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS) |
| Geochemical Correlation and Paleoenvironmental Reconstruction | Determining the origin, depositional environment, and thermal history of organic matter. | GC-MS, Isotope Ratio Mass Spectrometry (IRMS) |
Occurrence in Phytochemical Extracts
This compound is a saturated acyclic hydrocarbon that has been identified in various plant species. Its presence is often detected through gas chromatography-mass spectrometry (GC-MS) analysis of plant essential oils and extracts.
This compound has been reported in the essential oils of several aromatic and medicinal plants. For instance, it has been identified as a component of the leaf essential oil of Callistemon citrinus, a plant known for its aromatic foliage. Research has also documented its presence in the essential oil of Vitex negundo, a large aromatic shrub with a history of use in traditional medicine.
Furthermore, studies on the chemical composition of the aerial parts of Centaurea sicana, an endemic plant species from Sicily, have revealed the presence of this compound. It has also been found in the extracts of Juniperus communis, a species of juniper widely distributed throughout the cool temperate Northern Hemisphere.
The following table summarizes the detection of this compound in various plant species based on scientific literature.
| Plant Species | Plant Part Analyzed |
| Callistemon citrinus | Leaves |
| Vitex negundo | Essential Oil |
| Centaurea sicana | Aerial Parts |
| Juniperus communis | Not Specified |
Presence in Geological Formations
Beyond the plant kingdom, this compound is a recognized biomarker in the field of geochemistry, particularly in the study of petroleum and ancient sedimentary rocks.
This branched alkane is a constituent of crude oils and is often analyzed in petroleum geochemistry to understand the origin and thermal history of the oil. Its molecular structure provides clues about the type of organic matter that sourced the petroleum and the environmental conditions during its formation. The relative abundance of this compound compared to other hydrocarbons can be used as a correlation parameter in oil-to-oil and oil-to-source rock studies.
In sedimentary organic matter, this compound is considered a biological marker, or "biomarker." Its presence in ancient sediments is indicative of a biological contribution to the organic material. The stability of this hydrocarbon over geological time allows it to be preserved in the rock record, providing a window into past ecosystems. The analysis of such biomarkers in sedimentary rocks helps geochemists reconstruct past depositional environments and understand the processes of organic matter preservation.
Proposed Biogenesis of this compound
The biogenetic origin of this compound is believed to be linked to the degradation of larger, more complex natural products. One of the primary proposed precursors is the diterpenoid phytol (B49457). Phytol is an acyclic diterpene alcohol that is a constituent of chlorophyll (B73375), the primary photosynthetic pigment in plants and algae.
The proposed pathway involves the reduction and defunctionalization of the phytol molecule. During diagenesis, the process of physical and chemical changes in sediments after initial deposition, the phytol side chain can be cleaved from the chlorophyll molecule and subsequently undergo a series of reactions, including reduction of the double bond and removal of the hydroxyl group, to form the saturated hydrocarbon skeleton of this compound. This pathway explains the widespread occurrence of this compound in both biological and geological samples, linking it directly to primary productivity.
Properties
IUPAC Name |
2,6,10,14-tetramethylnonadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H48/c1-7-8-9-14-21(4)16-11-18-23(6)19-12-17-22(5)15-10-13-20(2)3/h20-23H,7-19H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTURMMDCPOYSAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)CCCC(C)CCCC(C)CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H48 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90970485 | |
| Record name | 2,6,10,14-Tetramethylnonadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90970485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55124-80-6 | |
| Record name | 2,6,10,14-Tetramethylnonadecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055124806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6,10,14-Tetramethylnonadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90970485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Biogenetic Pathways of 2,6,10,14 Tetramethylnonadecane
Microbial and Prokaryotic Synthesis Mechanisms
The biosynthesis of branched alkanes like this compound is predominantly attributed to specific groups of bacteria. Members of the genera Rhodococcus, Mycobacterium, and Nocardia are known for their ability to degrade and assimilate complex hydrocarbons. researchgate.net For instance, certain strains of Nocardia globerula and Mycobacterium have demonstrated the capacity to utilize and metabolize branched alkanes such as 2,6,10,14-tetramethylpentadecane (pristane). researchgate.net
The metabolic pathways often involve the oxidation of the parent alkane. In the case of pristane (B154290) degradation by Nocardia globerula 432, novel intermediates suggest the occurrence of both sub-terminal and di-terminal oxidation pathways. researchgate.net One identified pathway is initiated by the sub-terminal oxidation at the third carbon atom of pristane. researchgate.net While the direct synthesis of this compound is not explicitly detailed in these studies, the metabolic capabilities of these microorganisms with structurally similar, highly branched alkanes point towards their potential role as producers. The presence of a series of branched alkanes, often more abundant than linear n-alkanes in certain sediments, suggests specific microbial precursors reworked the organic matter. researchgate.net
The accumulation of lipids, including triacylglycerols, has been observed in some bacteria when cultivated on branched alkanes under nutrient-limiting conditions. For example, Nocardia globerula strain 432 synthesizes triacylglycerols when grown on pristane in a nitrogen-limited environment. researchgate.net Similarly, Mycobacterium ratisbonense strain SD4 accumulates isoprenoid wax esters during the biodegradation of phytane (B1196419) (2,6,10,14-tetramethylhexadecane) under nitrogen-starved conditions. nih.gov
Table 1: Microbial Interactions with Branched Alkanes
| Microorganism | Substrate | Key Findings |
|---|---|---|
| Nocardia globerula 432 | 2,6,10,14-tetramethylpentadecane (Pristane) | Synthesizes triacylglycerols; metabolic pathways involve sub-terminal and di-terminal oxidation. researchgate.net |
| Rhodococcus sp. (strain 602) | Various hydrocarbons | Degrades a wide range of compounds and synthesizes triacylglycerols under nitrogen-limiting conditions. researchgate.net |
| Mycobacterium ratisbonense SD4 | 2,6,10,14-tetramethylhexadecane (Phytane) | Accumulates isoprenoid wax esters through catabolism of phytane. nih.gov |
Post-depositional Alterations in Geochemical Environments
Once deposited in sediments, organic compounds like this compound are subject to various alteration processes that can modify their structure and distribution. These post-depositional alterations are influenced by a combination of biological and geological factors.
The preservation of alkane compositions is also influenced by the characteristics of the soil or sediment, such as pH, although this information is not always reported in studies. copernicus.org In some cases, an increase in the concentration of certain alkanes in lower soil layers can occur due to accumulation over time, even as degradation is ongoing. copernicus.org The presence of specific branched alkanes in ancient geologic samples, some dating back hundreds of millions of years, indicates their long-term preservation potential under certain geochemical conditions. researchgate.net
Table 2: Factors Influencing Post-depositional Alteration of Alkanes
| Factor | Description | Impact on Alkanes |
|---|---|---|
| Microbial Degradation | Breakdown of organic matter by microorganisms. | General decrease in concentration with depth; potential for preferential degradation of certain chain lengths. copernicus.org |
| Thermal Alteration | Changes in chemical structure due to heat. | Can alter the distribution of biomarkers in sediments. researchgate.net |
| Soil/Sediment Chemistry | The chemical properties of the surrounding matrix, e.g., pH. | Influences the preservation of alkane compositions. copernicus.org |
| Physical Processes | Sedimentation, transport, and re-deposition. | Can alter the distribution of biomarkers. researchgate.net |
Synthetic Methodologies for 2,6,10,14 Tetramethylnonadecane
Laboratory Synthesis Approaches
The laboratory synthesis of 2,6,10,14-tetramethylnonadecane can be accomplished through a multi-step sequence starting from readily available precursors. One documented approach involves the transformation of isophytol (B1199701), a C20 isoprenoid alcohol.
A patented method outlines a comprehensive pathway to synthesize pristane (B154290) from isophytol. This process involves a series of chemical transformations designed to remove a carbon atom and reduce all double bonds. The key steps include:
Oxidation: The initial step involves the oxidation of isophytol to produce phytone.
Epoxidation: The resulting ketone undergoes epoxidation.
Lewis Acid-Catalyzed Ring Opening: A Lewis acid is used to facilitate the opening of the epoxide ring.
Sulfonylation: The resulting alcohol is converted to a sulfonate ester.
Halogenation: The sulfonate is then displaced by a halide.
Reduction: The final step is the reduction of the halide to yield this compound. google.com
This method avoids high-pressure hydrogenation and is reported to prevent the methyl transfer or cyclization isomerization that can occur in other synthetic routes. google.com
Another notable laboratory approach focuses on a "greener" synthesis of pristane from a triene-alcohol precursor. This method utilizes a packed-bed reactor with a palladium on carbon (Pd/C) catalyst to perform a dehydrative hydrogenation in a continuous flow system. This approach is advantageous as it combines dehydration and hydrogenation into a single step, simplifying the production process. researchgate.net
Chemo-enzymatic and Biomimetic Syntheses
While specific chemo-enzymatic or biomimetic syntheses exclusively designed for this compound are not extensively documented in publicly available literature, the principles of these synthetic strategies can be applied to its formation.
Chemo-enzymatic synthesis combines chemical and enzymatic steps to achieve a target molecule. For isoprenoids like this compound, enzymes could be employed for their high selectivity in specific transformations, such as stereoselective reductions or oxidations, while chemical steps could be used for robust and high-yielding reactions like carbon-carbon bond formation or functional group manipulations. The broader field of chemo-enzymatic synthesis of isoprenoids is an active area of research, often leveraging the promiscuity of enzymes to accept non-natural substrates.
Biomimetic synthesis seeks to mimic the natural biosynthetic pathways of a compound. In nature, pristane is believed to be formed through the diagenesis of phytol (B49457), a component of chlorophyll (B73375). Under oxic conditions, phytol can be oxidized to phytenic acid, which then undergoes decarboxylation to form pristene. Subsequent reduction of pristene leads to the formation of pristane. A laboratory synthesis that mimics these steps would be considered biomimetic. This natural pathway highlights the environmental conditions that can lead to the formation of this isoprenoid alkane.
Yield and Stereoselectivity Considerations in this compound Synthesis
The yield and stereoselectivity are critical aspects of synthesizing this compound, which has three chiral centers at positions 2, 6, and 10, leading to the possibility of several stereoisomers. The naturally occurring form is typically the (meso)-form, (6R,10S)-pristane.
In the multi-step synthesis from isophytol, the reported yields for individual steps are generally high. For example, the oxidation of isophytol to phytone can proceed with a yield of 96%, and the subsequent reduction step to afford the final product has been reported with a yield of 99%. google.com
The greener flow synthesis of pristane from a triene-alcohol using a Pd/C catalyst has been investigated under various conditions, showing a significant impact on the ratio of the desired pristane to the saturated alcohol byproduct. Under batch conditions, the selectivity for pristane was found to be comparable to the alcohol byproduct. However, under continuous flow conditions, a dramatic improvement in selectivity was observed, with a pristane to saturated alcohol ratio of up to 7:1. researchgate.net When a different catalyst, Pd/Al2O3, was used, the reaction predominantly yielded the saturated alcohol (92%) with only a trace amount of pristane, highlighting the crucial role of the catalyst support in directing the reaction pathway. researchgate.net
Achieving high stereoselectivity in the synthesis of a specific stereoisomer of this compound remains a significant challenge. The synthesis from isophytol, which itself is often a mixture of stereoisomers, will likely result in a mixture of pristane stereoisomers. Syntheses aiming for a specific stereoisomer, such as the meso-form, would require stereocontrolled reactions or the use of enantiomerically pure starting materials. While the literature on the stereoselective synthesis of this specific compound is limited, the principles of asymmetric synthesis, including the use of chiral catalysts or auxiliaries, would be applicable.
Table of Synthetic Parameters for Pristane Synthesis
| Starting Material | Key Reagents/Catalysts | Reaction Type | Reported Yield/Selectivity | Reference |
|---|---|---|---|---|
| Isophytol | KMnO4, NaIO4, Lewis Acid, ZnBH4 | Multi-step chemical synthesis | Oxidation: 96%, Reduction: 99% | google.com |
| Triene-alcohol | Pd/C | Flow dehydrative hydrogenation | Pristane/Saturated Alcohol ratio up to 7:1 | researchgate.net |
Advanced Analytical Techniques for the Characterization and Detection of 2,6,10,14 Tetramethylnonadecane
Chromatographic Separations
Chromatographic techniques are fundamental in isolating 2,6,10,14-tetramethylnonadecane from the myriad of other compounds present in a sample. The choice of chromatographic method is critical to achieving the resolution required for accurate analysis.
Gas Chromatography (GC) Applications
Gas chromatography (GC) stands as the primary technique for the separation of volatile and semi-volatile compounds like this compound. In GC, the compound's retention behavior is a key identifying parameter. The Kovats retention index (RI) is a standardized measure that helps in the identification of compounds by comparing their retention times to those of n-alkane standards. For this compound, which has a molecular formula of C23H48, the retention index provides a more robust identification parameter than retention time alone, as it is less susceptible to variations in chromatographic conditions. massbank.jp
The retention of this compound is influenced by the type of stationary phase used in the GC column. Non-polar columns, such as those with polydimethylsiloxane-based stationary phases (e.g., DB-1, OV-1), are commonly employed for the analysis of hydrocarbons. On these phases, elution is primarily based on the boiling point of the analyte.
Table 1: Kovats Retention Indices for this compound
| Column Type | Retention Index (RI) |
| Standard Non-polar | 2020, 2076, 2079 |
| Semi-standard Non-polar | 2050, 2051, 2052, 2054, 2055 |
Data sourced from the NIST WebBook. massbank.jp
High-Resolution Separation Strategies
For exceptionally complex samples where single-dimension GC may not provide adequate separation, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced resolving power. researchgate.net In GC×GC, the sample is subjected to two different chromatographic separations in tandem. A typical setup involves a non-polar primary column followed by a polar secondary column. researchgate.net This allows for separation based on two independent properties, such as volatility and polarity, resulting in a structured two-dimensional chromatogram. researchgate.net
This high-resolution approach is particularly advantageous for the analysis of petroleum fractions and environmental samples, where isoprenoid alkanes like this compound are often part of a complex mixture of isomers and other hydrocarbons. researchgate.net The enhanced separation provided by GC×GC minimizes co-elution, leading to more accurate identification and quantification when coupled with a mass spectrometer. researchgate.net
Mass Spectrometry (MS) Characterization
Mass spectrometry is an indispensable tool for the structural characterization of this compound, providing information on its molecular weight and fragmentation patterns.
Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns
When subjected to electron ionization (EI) at a standard energy of 70 eV, this compound undergoes fragmentation, producing a characteristic mass spectrum. As a branched alkane, fragmentation preferentially occurs at the points of branching due to the formation of more stable secondary and tertiary carbocations. The resulting mass spectrum is a fingerprint that can be used for identification.
The fragmentation of long-chain alkanes typically results in clusters of ions separated by 14 mass units, corresponding to the loss of successive CH2 groups. For branched alkanes like this compound, the relative intensities of certain fragment ions will be enhanced due to the stability of the carbocations formed at the methyl branches. The base peak in the mass spectrum of a branched alkane is often the result of cleavage at a branching point, leading to the formation of the most stable carbocation.
Table 2: Characteristic EI-MS Fragment Ions for Saturated Hydrocarbons (C23H48)
| m/z (mass-to-charge ratio) | Relative Intensity (%) | Possible Fragment |
| 43 | High | [C3H7]+ |
| 57 | High | [C4H9]+ |
| 71 | High | [C5H11]+ |
| 85 | Moderate | [C6H13]+ |
Note: This table represents typical fragment ions for long-chain alkanes. The spectrum for this compound would show a specific pattern of relative intensities for these and other ions, reflecting its unique branching structure.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides the capability to measure the mass-to-charge ratio of an ion with very high accuracy. This allows for the determination of the elemental composition of the molecular ion and its fragments. The exact mass of this compound (C23H48) is 324.3756 g/mol . HRMS can distinguish this compound from other molecules that may have the same nominal mass but a different elemental formula, thereby providing a high degree of confidence in its identification.
Table 3: Exact Mass of this compound
| Molecular Formula | Nominal Mass (Da) | Monoisotopic (Exact) Mass (Da) |
| C23H48 | 324 | 324.375601531 |
Data sourced from PubChem.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem mass spectrometry, or MS/MS, is a powerful technique for the detailed structural elucidation of molecules. In an MS/MS experiment, a specific precursor ion (for example, the molecular ion of this compound) is selected in the first stage of the mass spectrometer. This selected ion is then subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting product ions are then analyzed in the second stage of the mass spectrometer.
The fragmentation patterns observed in the MS/MS spectrum provide detailed information about the structure of the precursor ion. For a long-chain branched alkane like this compound, MS/MS can be used to confirm the positions of the methyl branches along the nonadecane (B133392) backbone. The fragmentation will be directed by the locations of the methyl groups, leading to specific neutral losses and the formation of characteristic product ions that can be pieced together to reconstruct the molecule's structure. This technique is particularly valuable for distinguishing between different isomers of C23H48.
Spectroscopic Analysis of this compound
Spectroscopic techniques are indispensable tools in chemical analysis, offering non-destructive methods to probe the molecular structure of a substance. For a large, branched alkane like this compound, these methods provide a wealth of information, from the connectivity of its carbon skeleton to the types of chemical bonds present.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic compounds. It is based on the interaction of atomic nuclei with an external magnetic field. Both proton (¹H) and carbon-13 (¹³C) NMR are crucial for the characterization of this compound.
¹H NMR Spectroscopy
Proton NMR provides detailed information about the chemical environment of hydrogen atoms in a molecule. The spectrum of this compound, a saturated hydrocarbon, is expected to show signals in the upfield region, typically between 0.8 and 1.6 ppm. The chemical shifts are influenced by the local electronic environment. nist.govvscht.cz
The ¹H NMR spectrum of a similar long-chain branched alkane would exhibit overlapping signals for the numerous methylene (B1212753) (-CH₂-) and methine (-CH-) protons of the backbone, generally appearing as a complex multiplet between approximately 1.0 and 1.6 ppm. The methyl (-CH₃) protons would appear as distinct signals. The terminal ethyl group's methyl protons and the methyl groups attached to the main chain would be expected around 0.8-0.9 ppm, likely as doublets or triplets depending on their neighboring protons. Due to the structural complexity and the similarity of the chemical environments of many protons, resolution of individual signals can be challenging.
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Since ¹³C has a low natural abundance (about 1.1%), the probability of finding two adjacent ¹³C atoms in the same molecule is very low, which simplifies the spectra as carbon-carbon coupling is generally not observed. In broadband decoupled ¹³C NMR, each unique carbon atom typically gives a single peak. youtube.comyoutube.comyoutube.com
For this compound, due to its branched nature, several distinct signals are expected in the aliphatic region of the spectrum (approximately 10-60 ppm). The chemical shifts of the carbon atoms are influenced by their position in the chain and the degree of substitution. nih.gov Based on the structure, one can predict the number of unique carbon environments. The presence of methyl, methylene, and methine carbons can be confirmed using techniques like Distortionless Enhancement by Polarization Transfer (DEPT).
Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
| Primary (CH₃) | 10 - 25 |
| Secondary (CH₂) | 20 - 45 |
| Tertiary (CH) | 25 - 50 |
This table is based on general chemical shift ranges for branched alkanes.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a molecule. shu.ac.uk For a saturated alkane like this compound, these spectra are characterized by absorptions corresponding to C-H and C-C bond stretching and bending vibrations.
Infrared (IR) Spectroscopy
The IR spectrum of an alkane is dominated by C-H stretching and bending absorptions. orgchemboulder.com The key characteristic bands for this compound are expected in the following regions:
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| C-H Stretching (methyl & methylene) | 2850 - 3000 | Strong |
| C-H Bending (methylene scissoring) | ~1465 | Medium |
| C-H Bending (methyl asymmetric) | ~1450 | Medium |
| C-H Bending (methyl symmetric) | ~1375 | Medium |
| CH₂ Rocking (long chain) | ~720 | Weak |
This table presents typical IR absorption bands for long-chain alkanes. orgchemboulder.com
The presence of gem-dimethyl groups (two methyl groups on the same carbon) might give rise to a characteristic doublet in the C-H bending region around 1380 cm⁻¹ and 1365 cm⁻¹. The region below 1500 cm⁻¹, known as the fingerprint region, will contain a complex pattern of C-C stretching and various C-H bending vibrations that are unique to the molecule's specific structure.
Raman Spectroscopy
Raman spectroscopy is a complementary technique to IR spectroscopy. For non-polar molecules like alkanes, vibrations that are weak or inactive in the IR spectrum may be strong in the Raman spectrum. The C-C stretching vibrations of the carbon backbone, which are often weak in the IR spectrum, typically show strong bands in the Raman spectrum in the 800-1200 cm⁻¹ region. researchgate.netnih.govrsc.org The symmetric C-H stretching and bending vibrations also give rise to prominent Raman signals. The analysis of the Raman spectrum can provide valuable information about the conformational order of the long hydrocarbon chain. shu.ac.ukresearchgate.net
Environmental Fate and Degradation Mechanisms of 2,6,10,14 Tetramethylnonadecane
Abiotic Degradation Pathways
The chemical inertness of saturated alkanes, characterized by stable carbon-carbon and carbon-hydrogen bonds, makes them resistant to many abiotic degradation processes. nih.gov Their transformation in the environment is primarily driven by photooxidation and biological processes, with other chemical pathways being less significant.
Photolysis in Environmental Matrices
Photodegradation, or photolysis, is the breakdown of chemical compounds by photons, particularly from the ultraviolet (UV) spectrum of solar radiation. For branched alkanes like phytane (B1196419), this process is most relevant in the atmosphere and at the surface of water and soil.
In the atmosphere, branched alkanes are recognized as significant precursors to the formation of secondary organic aerosols (SOA). copernicus.org Through reactions initiated by photochemically generated hydroxyl radicals (•OH), these alkanes undergo photooxidation, leading to a variety of oxygenated products that can partition into the aerosol phase. copernicus.org While the presence of methyl branches can reduce the rate of autoxidation compared to linear alkanes, atmospheric photooxidation remains a key transformation pathway. copernicus.org
In aquatic systems, the direct photolysis of alkanes is generally limited due to their low water solubility. However, UV radiation can contribute to the degradation of hydrocarbons present in surface slicks or adsorbed to particulate matter. researchgate.net Similarly, on soil surfaces, particularly in arid and semi-arid environments with high solar irradiance and sparse vegetation cover, photodegradation can contribute to the breakdown of plant-derived alkanes and other organic matter. mdpi.com
Hydrolysis and Other Chemical Transformations
Hydrolysis, the cleavage of chemical bonds by the addition of water, is not a significant degradation pathway for 2,6,10,14-tetramethylnonadecane or other alkanes under typical environmental conditions. The C-C and C-H bonds are non-polar and lack electrophilic centers susceptible to nucleophilic attack by water. Therefore, their contribution to the natural attenuation of this compound is considered negligible compared to oxidative and biological processes. nih.gov
Biotic Degradation Processes
Biodegradation is the primary mechanism for the removal of branched alkanes from the environment. Numerous microorganisms have evolved specialized enzymatic machinery to utilize these recalcitrant molecules as sources of carbon and energy. The methyl branches in phytane's structure render it more resistant to microbial attack than its linear counterpart, hexadecane, yet it is readily degraded under both aerobic and anaerobic conditions. oup.comoup.com
Aerobic Biodegradation by Microbial Consortia
In the presence of oxygen, a wide variety of microorganisms can metabolize phytane. Aerobic biodegradation is considered the most rapid and efficient pathway for hydrocarbon removal in oxygenated environments.
Research Findings:
Diverse Microbial Degraders: Numerous bacterial and fungal genera have been identified as phytane degraders. Studies have demonstrated the capability of actinomycetes, such as Mycobacterium and Rhodococcus, as well as yeasts like Torulopsis gropengiesseri, to utilize phytane. oup.comoup.com
Consortia Effectiveness: Mixed microbial communities, or consortia, are often more effective at degrading complex hydrocarbon mixtures than individual strains. A defined consortium of nine bacterial species was able to achieve complete removal of all hydrocarbon components from crude oil, including isoprenoids like pristane (B154290) and phytane, within 14 days. epa.gov
Metabolic Flexibility: Under nutrient-limiting conditions, such as nitrogen starvation, some bacteria exhibit metabolic flexibility. For instance, Mycobacterium ratisbonense strain SD4 was found to biodegrade phytane while accumulating significant quantities of isoprenoid wax esters, which serve as intracellular carbon and energy storage compounds. oup.comnih.gov This contrasts with its metabolism of the linear alkane hexadecane, where it accumulates triacylglycerols instead. nih.gov
Interactive Table: Examples of Aerobic Phytane-Degrading Microorganisms
| Microorganism | Type | Key Findings | Reference(s) |
| Mycobacterium ratisbonense SD4 | Bacterium (Actinomycete) | Able to grow on phytane as a sole carbon source. Accumulates isoprenoid wax esters under nitrogen starvation. | oup.comoup.comnih.gov |
| Rhodococcus sp. | Bacterium (Actinomycete) | Known genus capable of aerobic phytane degradation. | oup.com |
| Alcanivorax sp. | Bacterium (Gammaproteobacteria) | Specialized hydrocarbon-degrading bacteria; phytane induces key degradation enzymes. | nih.govfrontiersin.orgscispace.com |
| Torulopsis gropengiesseri | Yeast | One of the earlier identified eukaryotic microorganisms capable of degrading phytane. | oup.com |
| Microbial Consortium | Mixed Bacteria | Showed complete removal of isoprenoids from crude oil, demonstrating higher efficiency than pure strains. | epa.gov |
Anaerobic Biodegradation Pathways
For many years, alkanes were considered non-biodegradable in the absence of oxygen. However, research has definitively shown that anaerobic biodegradation is a significant process in anoxic environments like deep sediments, water-logged soils, and petroleum reservoirs. researchgate.netpsu.edu
Research Findings:
Nitrate-Reducing Conditions: The degradation of phytane has been clearly linked to nitrate (B79036) reduction. researchgate.netpsu.edu In laboratory incubations, the consumption of phytane was coupled with the reduction of nitrate (NO₃⁻) to nitrite (B80452) (NO₂⁻). Using ¹³C-labeled phytane, researchers confirmed its conversion to dissolved inorganic carbon (CO₂), providing direct evidence of its mineralization. researchgate.net The bacteria responsible were identified as Gammaproteobacteria, closely related to Pseudomonas stutzeri. researchgate.netpsu.edu
Methanogenic Conditions: Branched alkanes can also be degraded under methanogenic (methane-producing) conditions, particularly in high-temperature petroleum reservoirs. nih.gov This process involves a syntrophic relationship between bacteria that perform the initial activation and oxidation of the alkane and methanogenic archaea that consume the intermediate products (like acetate (B1210297) and H₂) to produce methane. nih.govawi.de The key activation step in this pathway is the addition of the alkane to fumarate (B1241708). nih.gov
Microbial Metabolism and Enzyme Systems Involved
The initial activation of the chemically stable alkane molecule is the most critical and energy-intensive step in its metabolism. The enzyme systems involved differ significantly between aerobic and anaerobic conditions.
Aerobic Metabolism: The aerobic pathway is initiated by alkane hydroxylases , which incorporate an atom of molecular oxygen into the hydrocarbon chain, typically forming an alcohol. frontiersin.orgresearchgate.net
Key Enzyme Systems: Several types of monooxygenases are involved in the oxidation of phytane and other branched alkanes. These include:
Cytochrome P450 Monooxygenases (P450s): A diverse family of enzymes that are strongly induced by phytane in bacteria like Alcanivorax borkumensis. nih.govfrontiersin.orgscispace.com
AlkB-type Monooxygenases: Integral membrane non-heme iron monooxygenases. The expression of alkB genes is activated by phytane in various Alcanivorax species. nih.govscispace.com
AlmA Monooxygenase: A flavin-binding monooxygenase involved in the degradation of long-chain alkanes, which is also activated by phytane in some bacteria. nih.govscispace.com
Degradation Pathway: Following the initial hydroxylation, the resulting alcohol is further oxidized by alcohol dehydrogenases to an aldehyde, and then by aldehyde dehydrogenases to a carboxylic acid (fatty acid). This fatty acid can then enter the central metabolic pathway of β-oxidation, where it is broken down into two-carbon acetyl-CoA units. researchgate.netresearchgate.net Studies on Mycobacterium ratisbonense suggest that the initial attack can occur at different positions on the phytane molecule, indicating the presence of multiple catabolic pathways. oup.comresearchgate.net
Anaerobic Metabolism: In the absence of oxygen, microorganisms employ a different strategy to activate the alkane.
Key Activation Mechanism: The most well-characterized anaerobic activation pathway for both linear and branched alkanes is fumarate addition . nih.govnih.govnih.gov
Enzyme System: This reaction is catalyzed by a glycyl radical enzyme called alkylsuccinate synthase (or a related enzyme for branched alkanes), which is encoded by the assA gene. nih.govnih.gov The enzyme adds a carbon atom from the alkane to the double bond of a fumarate molecule, forming an alkylsuccinate.
Degradation Pathway: The formation of the alkylsuccinate is the key activation step. This larger molecule is then activated with coenzyme A and undergoes further metabolism through a modified β-oxidation pathway, eventually leading to smaller molecules that can be completely mineralized to CO₂ or, in syntrophic consortia, converted to methane. nih.govnih.gov
Interactive Table: Key Enzymes in the Degradation of Phytane
| Degradation Condition | Initial Activation Step | Key Enzyme Class / System | Gene Marker(s) | Reference(s) |
| Aerobic | Hydroxylation | Cytochrome P450 Monooxygenase | CYP genes | nih.govfrontiersin.org |
| Aerobic | Hydroxylation | AlkB-type Alkane Monooxygenase | alkB | nih.govfrontiersin.orgscispace.com |
| Aerobic | Hydroxylation | AlmA Flavin-binding Monooxygenase | almA | nih.govscispace.com |
| Anaerobic | Fumarate Addition | Alkylsuccinate Synthase | assA | nih.govnih.gov |
Environmental Transport and Distribution Models
Sorption and Desorption Dynamics
The sorption and desorption behavior of this compound in soil and sediment is a critical factor in determining its environmental fate and bioavailability. As a hydrophobic organic compound, its partitioning is primarily dictated by the organic carbon content of the soil or sediment. usda.govfrontiersin.org
Sorption Mechanisms:
Studies on similar long-chain and branched alkanes have shown that sorption can be highly nonlinear, especially in soils with low organic matter and the presence of carbonaceous materials like soot and charcoal. researchgate.net The complex, branched structure of this compound may also influence its sorption, with some research suggesting that the three-dimensional structure of molecules can affect their interaction with sorbent surfaces. researchgate.netnih.gov
Desorption Dynamics:
Desorption, the release of the compound from soil or sediment particles back into the aqueous phase, is generally a slow process for strongly sorbed hydrophobic compounds. researchgate.netmdpi.com This slow desorption can lead to the long-term persistence of this compound in the environment, as it remains sequestered in the solid phase and less available for degradation or transport in the dissolved phase. The presence of co-contaminants and the aging of the contamination can further reduce the rate and extent of desorption.
The following table summarizes the expected sorption behavior of this compound based on the properties of similar compounds.
| Parameter | Expected Value/Behavior for this compound | Rationale |
| Organic Carbon-Water (B12546825) Partition Coefficient (Koc) | High | Based on its high molecular weight and hydrophobicity, similar to other long-chain alkanes. usda.govfrontiersin.org |
| Sorption Isotherm | Likely non-linear, following Freundlich or similar models | Common for hydrophobic organic compounds, especially in heterogeneous sorbents. researchgate.net |
| Primary Sorption Mechanism | Hydrophobic partitioning into soil organic matter | Dominant mechanism for non-polar organic compounds. usda.govmdpi.com |
| Desorption Rate | Slow | Characteristic of strongly sorbed, persistent organic pollutants. researchgate.netmdpi.com |
Volatilization and Atmospheric Dispersion
The potential for this compound to volatilize from soil and water surfaces and undergo atmospheric dispersion is an important aspect of its environmental transport profile. Volatilization is the process by which a substance transitions from a liquid or solid state to a gaseous state.
Volatilization Potential:
The tendency of a chemical to volatilize from water is described by its Henry's Law constant. For a compound with very low water solubility and a significant vapor pressure, volatilization can be a notable environmental fate process. usda.gov While the specific Henry's Law constant for this compound is not available, it can be inferred that as a large alkane, its vapor pressure will be relatively low. However, its extremely low water solubility could still result in a moderate potential for volatilization from water bodies.
From soil, volatilization is more complex and is influenced by factors such as soil moisture content, temperature, and the compound's sorption to soil particles. mdpi.comresearchgate.net For a strongly sorbed compound like this compound, volatilization from soil is expected to be a slow process. Increased soil moisture can inhibit volatilization by blocking soil pores and reducing the air-soil interface. mdpi.com
Atmospheric Dispersion:
Once in the atmosphere, this compound would be subject to atmospheric transport and dispersion. As a semi-volatile organic compound, it can exist in the atmosphere in both the gas phase and adsorbed to particulate matter. europa.euresearchgate.net The partitioning between these two phases is a key determinant of its atmospheric lifetime and transport distance.
High molecular weight POPs tend to be associated more with the particulate phase, which can lead to their deposition closer to the source. nih.gov However, even particle-bound compounds can be transported over long distances. epa.govyoutube.com Atmospheric dispersion models for POPs track the movement of these substances based on meteorological data and the physicochemical properties of the compound. nih.gov
The following table outlines the likely volatilization and atmospheric dispersion characteristics of this compound.
| Process | Key Influencing Factors | Expected Behavior for this compound |
| Volatilization from Water | Henry's Law Constant, Water Temperature, Turbulence | Moderate potential due to very low water solubility, despite low vapor pressure. usda.gov |
| Volatilization from Soil | Vapor Pressure, Soil Sorption (Koc), Soil Moisture, Temperature | Slow, limited by strong sorption to soil organic matter. mdpi.comresearchgate.net |
| Atmospheric Partitioning | Vapor Pressure, Temperature | Expected to partition between the gas phase and atmospheric particles. europa.euresearchgate.net |
| Atmospheric Transport | Wind Patterns, Particle Size (for adsorbed fraction) | Potential for long-range transport, particularly when adsorbed to fine particles. nih.govepa.gov |
Geochemical Significance and Biomarker Potential of 2,6,10,14 Tetramethylnonadecane
Utilization as a Petroleum Biomarker
Biomarkers are complex organic compounds found in petroleum, which originate from formerly living organisms. wiley-vch.de These molecular fossils are instrumental in oil exploration as they can link crude oil to its source rock and indicate the oil's maturity. wiley-vch.de The isoprenoids pristane (B154290) and phytane (B1196419) are among the most well-known and abundant biomarkers in petroleum. wiley-vch.de
Source Rock Characterization
The analysis of biomarkers like 2,6,10,14-tetramethylnonadecane is a crucial component of source rock characterization. Source rock evaluation aims to identify the quantity, quality, and thermal maturity of organic matter within sedimentary rocks to determine their potential for generating hydrocarbons. researchgate.netresearchgate.net
The presence and relative abundance of specific biomarkers can help delineate the type of organic matter (kerogen) present in the source rock. This information, combined with data from pyrolysis and other geochemical analyses, allows for a comprehensive assessment of a source rock's generative potential. For instance, different kerogen types (Type I, II, III, and IV) have different capacities for oil and gas generation. researchgate.net
Oil-Oil and Oil-Source Rock Correlation Studies
Oil-source rock correlation is a fundamental concept in petroleum geochemistry that establishes a genetic link between reservoired hydrocarbons and the rocks from which they were generated. cup.edu.cnresearchgate.net This process is vital for understanding petroleum systems and guiding exploration efforts. cup.edu.cnusgs.gov
The principle behind this correlation is that the molecular signatures of biomarkers, including this compound, remain largely intact during migration from the source rock to the reservoir. cup.edu.cn By comparing the biomarker distributions in crude oil samples with those from potential source rock extracts, geochemists can identify the specific source kitchen for a given oil accumulation. cup.edu.cnresearchgate.netresearchgate.net These correlation studies often involve the analysis of various biomarker ratios, such as those involving terpanes, steranes, and isoprenoids. cup.edu.cnusgs.gov
Interactive Table: Key Parameters in Oil-Source Rock Correlation
| Parameter | Description | Relevance |
| Biomarkers | Complex organic molecules derived from living organisms. | Provide information on source organic matter, depositional environment, and thermal maturity. |
| Isoprenoids | A class of biomarkers including pristane and phytane. | Ratios can indicate depositional environment and redox conditions. |
| Terpanes | A class of biomarkers derived from bacterial lipids. | Used to assess thermal maturity and source input. |
| Steranes | A class of biomarkers derived from sterols in algae and higher plants. | Provide insights into the type of organic matter that sourced the oil. |
| Carbon Isotopes | The ratio of stable carbon isotopes (¹³C/¹²C). | Helps in correlating oils and source rocks and understanding carbon cycling. |
Paleoenvironmental and Paleoclimatic Reconstructions
While the primary application of this compound is in petroleum systems analysis, the broader study of biomarkers plays a role in understanding past environments. The distribution and types of biomarkers in sedimentary rocks can provide clues about the organisms that lived in the depositional environment and the prevailing climatic conditions. For instance, the relative abundance of certain biomarkers can indicate whether the organic matter was derived from marine algae, terrestrial plants, or bacteria, which in turn reflects the paleoenvironment.
Isotopic Analysis for Source Attribution
The analysis of stable carbon isotopes (¹³C and ¹²C) in individual biomarkers, including this compound, is a powerful tool for source attribution. whoi.edu This compound-specific isotope analysis provides a more detailed and less ambiguous correlation between oils and their source rocks compared to bulk isotopic analysis of the whole oil or rock extract. whoi.edu
Carbon Isotope Fractionation in this compound
Carbon isotope fractionation is the process by which biochemical and geochemical processes alter the natural ratio of ¹³C to ¹²C. radiocarbon.com During photosynthesis, organisms preferentially incorporate the lighter ¹²C isotope, leading to a depletion of ¹³C in the resulting biomass. wikipedia.org This initial isotopic signature is passed on to the biomarkers derived from these organisms.
The degree of carbon isotope fractionation is influenced by several factors, including the metabolic pathway of the organism (e.g., C3 vs. C4 photosynthesis), the growth rate, and environmental conditions. wikipedia.orgwhoi.edu The kinetic isotope effect, particularly during the carboxylation reaction catalyzed by the enzyme RuBisCO, is a major contributor to this fractionation. wikipedia.org
The isotopic composition of a biomarker like this compound reflects the isotopic composition of the carbon source and the fractionation that occurred during its biosynthesis. By measuring the δ¹³C value of this compound in both oil and source rock samples, geochemists can establish a highly specific correlation, as it is unlikely that different source rocks in a basin will have identical isotopic signatures for a particular biomarker. whoi.eduwhoi.edu
Interactive Table: Carbon Isotope Fractionation in Photosynthesis
| Photosynthetic Pathway | Key Enzyme | Typical δ¹³C Fractionation (‰) | Environmental Preference |
| C3 | RuBisCO | -20 to -37 | Cooler, wetter climates |
| C4 | PEP Carboxylase & RuBisCO | -11 (approx.) | Hotter, arid regions |
| CAM | PEP Carboxylase (night) & RuBisCO (day) | Variable, combines C3 and C4 effects | Arid conditions |
Computational and Theoretical Studies on 2,6,10,14 Tetramethylnonadecane
Molecular Structure and Conformation Analysis
Due to its numerous single bonds, 2,6,10,14-tetramethylnonadecane possesses a high degree of conformational flexibility. Understanding its three-dimensional structure requires a thorough exploration of its potential energy surface to identify stable conformers.
Conformational analysis of a flexible molecule like this compound is typically initiated with a conformational search. acs.org This process aims to generate a wide range of possible three-dimensional arrangements of the atoms. Given the molecule's size, an exhaustive systematic search, where every rotatable bond is varied by a fixed increment, would be computationally prohibitive. bu.edu Therefore, stochastic methods are generally employed. uci.edu
One common approach is the Monte Carlo method, where random changes are made to the torsion angles of the molecule to generate new conformations. uci.edu Each new conformation is then subjected to energy minimization using molecular mechanics force fields to find the nearest local energy minimum. uci.edu This process is repeated thousands of times to ensure a broad sampling of the conformational space. uci.edu
The resulting conformers are then clustered based on their structural similarity and energy. This allows for the identification of a set of unique, low-energy conformations that are likely to be significantly populated at room temperature. The relative populations of these conformers can be estimated using the Boltzmann distribution, which relates the energy difference between conformers to their population ratio. uci.edu
For highly flexible molecules, more advanced techniques such as low-mode molecular dynamics (LowModeMD) or mixed torsional/low-mode approaches can be more efficient at exploring the conformational space. nih.gov These methods are particularly useful for navigating the complex energy landscapes of large molecules. nih.gov
Illustrative Data for Conformational Analysis:
| Parameter | Description | Illustrative Value/Outcome |
| Number of Rotatable Bonds | The number of single bonds around which rotation can lead to different conformations. | For C23H48, this would be a significant number, contributing to its high flexibility. |
| Conformational Search Method | The algorithm used to explore the potential energy surface. | Monte Carlo, LowModeMD uci.edunih.gov |
| Force Field | The set of equations and parameters used to calculate the energy of a conformation. | MMFF, OPLS (Optimized Potentials for Liquid Simulations) acs.org |
| Energy Window for Stable Conformers | The energy range above the global minimum in which conformers are considered for further analysis. | Typically 0-5 kcal/mol |
| Key Dihedral Angles | The torsion angles that define the major conformational features of the molecule. | Analysis would focus on the dihedral angles along the nonadecane (B133392) backbone and around the methyl branches. |
Quantum Chemical Calculations
Once a set of low-energy conformers is identified, quantum chemical calculations are employed to obtain more accurate energies and electronic properties. Density Functional Theory (DFT) is a widely used method for this purpose due to its favorable balance of accuracy and computational cost. nih.gov
For each significant conformer, the geometry is re-optimized at a chosen level of theory (e.g., B3LYP functional with a suitable basis set like 6-31G(d)). nih.gov This provides a more accurate molecular structure than that obtained from molecular mechanics. Following geometry optimization, a frequency calculation is typically performed to confirm that the structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic properties such as enthalpy and Gibbs free energy. nih.govaip.org
These calculations allow for a more precise ranking of the stability of different conformers. Furthermore, quantum chemical calculations can provide insights into the electronic structure of this compound, such as the distribution of electron density and the energies of the molecular orbitals (HOMO and LUMO). While for a simple alkane these properties are less complex than in molecules with functional groups, they are still fundamental to its chemical reactivity.
Illustrative Data from Quantum Chemical Calculations:
| Property | Description | Illustrative Level of Theory |
| Optimized Geometry | High-accuracy bond lengths and angles for each conformer. | DFT (e.g., B3LYP/6-31G(d)) nih.gov |
| Relative Energies | The energy of each conformer relative to the global minimum, calculated with high accuracy. | DFT, MP2 nih.govdtic.mil |
| Thermodynamic Properties | Enthalpy, entropy, and Gibbs free energy for each conformer. | Calculated from vibrational frequencies at a given temperature. aip.org |
| Molecular Orbitals | Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). | DFT |
| Mulliken Charges | The partial charge distribution on each atom in the molecule. | DFT |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of this compound over time. In an MD simulation, the motion of the atoms is calculated by solving Newton's equations of motion, with the forces between atoms described by a molecular mechanics force field. wustl.edu
A typical MD simulation would involve placing one or more molecules of this compound in a simulation box, often with a solvent to mimic condensed-phase conditions. The system is then allowed to evolve over a period of time (from nanoseconds to microseconds), and the trajectory of the atoms is recorded.
Analysis of the MD trajectory can reveal a wealth of information about the dynamic properties of the molecule. This includes how the molecule changes its conformation over time, the flexibility of different parts of the molecule, and its interactions with surrounding molecules. For a long-chain alkane, MD simulations are particularly useful for understanding its bulk properties, such as density, viscosity, and diffusion coefficients, and how these are influenced by its branched structure. Force fields like TraPPE-UA and L-OPLS have been shown to be effective for simulating the properties of long-chain alkanes. acs.org
Illustrative Parameters for Molecular Dynamics Simulations:
| Parameter | Description | Illustrative Value/Software |
| Simulation Software | The program used to run the MD simulation. | GROMACS, AMBER, CHARMM mdtutorials.comacs.org |
| Force Field | The potential energy function used to describe interatomic forces. | OPLS-AA, TraPPE-UA acs.orggalaxyproject.org |
| Ensemble | The thermodynamic conditions of the simulation (e.g., constant temperature and pressure). | NPT (isothermal-isobaric) galaxyproject.org |
| Simulation Time | The duration of the simulation. | 100 ns - 1 µs |
| Time Step | The interval at which the equations of motion are integrated. | 2 fs |
| Properties Calculated | Dynamic and bulk properties derived from the trajectory. | Radial distribution functions, diffusion coefficient, viscosity. |
Prediction of Spectroscopic Signatures
Computational methods can be used to predict the spectroscopic signatures of this compound, which can be a valuable tool for its identification and characterization.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemical calculations. acs.org Typically, the magnetic shielding tensors for each nucleus in the previously optimized low-energy conformers are calculated using a method like GIAO (Gauge-Independent Atomic Orbital). acs.org The calculated shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). Since the observed spectrum is a population-weighted average of the spectra of all contributing conformers, the final predicted spectrum is obtained by taking a Boltzmann-weighted average of the chemical shifts of the individual conformers. For long-chain alkanes, specific correlations between carbon position and ¹³C chemical shift have been developed. rsc.orgpsu.edunih.gov
Vibrational Spectroscopy (IR and Raman): The vibrational frequencies that correspond to the absorption peaks in an infrared (IR) spectrum or the scattered peaks in a Raman spectrum can be calculated from the second derivatives of the energy with respect to the atomic positions. dtic.mil These calculations are typically performed at the DFT level of theory. The calculated harmonic frequencies are often systematically higher than the experimental fundamental frequencies due to the neglect of anharmonicity and other approximations. nih.govnist.govnist.gov Therefore, it is common practice to apply an empirical scaling factor to the calculated frequencies to improve agreement with experimental data. nih.govnist.gov
Illustrative Data for Spectroscopic Prediction:
| Spectroscopy Type | Predicted Parameter | Computational Method |
| ¹³C NMR | Chemical Shifts (δ) | GIAO-DFT on multiple conformers, Boltzmann averaging acs.orgacs.org |
| ¹H NMR | Chemical Shifts (δ) | GIAO-DFT on multiple conformers, Boltzmann averaging acs.org |
| Infrared (IR) | Vibrational Frequencies (cm⁻¹), Intensities | DFT frequency calculation, empirical scaling nih.govdtic.mil |
| Raman | Vibrational Frequencies (cm⁻¹), Activities | DFT frequency calculation, empirical scaling dtic.mil |
Industrial and Applied Research Perspectives for 2,6,10,14 Tetramethylnonadecane
Role in Hydrocarbon Mixtures and Fuels Research
2,6,10,14-Tetramethylnonadecane is a recognized biomarker, a molecular fossil, found in crude oils. mdpi.com Its presence and abundance provide crucial information about the origin, thermal maturity, and depositional environment of the source rock from which the petroleum was formed. mdpi.comrroij.com In the context of hydrocarbon mixtures, this compound is often analyzed alongside other biomarkers like pristane (B154290) and phytane (B1196419) to determine the geochemical history of crude oil. mdpi.comrroij.com
The ratios of these biomarkers are critical in what is known as "oil fingerprinting," a forensic method used to identify the source of oil spills. mdpi.comscielo.br By comparing the biomarker ratios of a spilled oil sample to those of known crude oils, researchers can trace the spill back to its origin. scielo.br This is invaluable for environmental monitoring and accountability.
In fuels research, while not a primary fuel component itself, the study of isoprenoid alkanes like this compound contributes to a broader understanding of the complex composition of fossil fuels. A related compound, 2,6,10-trimethyldodecane (B139076) (farnesane), has been investigated as a synthetic fuel candidate, and its combustion properties have been studied extensively. researchgate.net The insights gained from such research can be applied to understanding the behavior of similarly structured molecules in fuel mixtures.
Table 1: Geochemical Parameters Derived from Gas Chromatography (GC) Analysis
| Well Name | API Gravity | Pr/n-C17 | Ph/n-C18 | Pr/Ph | CPI |
| H-1 | 23.45 | 0.423 | 0.678 | 0.596 | 1.003 |
| H-2 | 22.32 | 0.398 | 0.671 | 0.579 | 1.054 |
| H-3 | 20.80 | 0.384 | 0.688 | 0.489 | 0.997 |
| H-4 | 21.70 | 0.400 | 0.677 | 0.519 | 1.009 |
This table showcases typical geochemical parameters used in crude oil analysis, where Pr (pristane) and Ph (phytane) are key isoprenoid biomarkers. The ratios of these to n-alkanes and to each other provide information on the source and maturity of the oil. rroij.com The Carbon Preference Index (CPI) indicates the predominance of odd or even carbon number n-alkanes, which is also related to the source and maturity. rroij.com
Potential in Materials Science or Specialized Lubricants
The long, branched-chain structure of this compound suggests potential, though currently underexplored, applications in materials science and as a specialized lubricant. Its high molecular weight (324.6272 g/mol ) and non-polar nature are properties often sought in lubricant base oils. nist.gov Branched alkanes, in general, can exhibit favorable low-temperature properties (lower pour points) compared to their linear counterparts, which is a critical characteristic for lubricants operating in a wide range of temperatures.
While direct research on this compound as a lubricant is limited, the principles of lubricant design suggest that its structure could contribute to forming stable lubricating films. Further research would be needed to evaluate its viscosity index, thermal stability, and oxidative stability to determine its viability as a base oil or an additive in specialized lubricant formulations.
Analytical Standards and Reference Material Development
Due to its significance as a biomarker, this compound plays a crucial role as an analytical standard and reference material in geochemical and environmental laboratories. nist.gov Accurate identification and quantification of this compound in complex hydrocarbon mixtures like crude oil require pure standards for calibrating analytical instruments, such as gas chromatographs and mass spectrometers. mdpi.comnist.gov
The National Institute of Standards and Technology (NIST) includes this compound in its Chemistry WebBook, providing key data such as its Kovats retention index, which is essential for its identification in gas chromatography. nist.govnist.gov The availability of such standardized data ensures the reliability and comparability of analytical results across different laboratories and studies. nist.gov The development and dissemination of certified reference materials containing known concentrations of this and other biomarkers are fundamental to quality control and assurance in the petroleum industry and environmental forensics. mdpi.com
Conclusion and Future Research Directions
Summary of Current Understanding
Our current knowledge of 2,6,10,14-tetramethylnonadecane is primarily rooted in its role as a lipid biomarker. These molecular fossils are remnants of once-living organisms, preserved in sediments over geological timescales. The study of such biomarkers is a cornerstone of paleoenvironmental reconstruction, allowing scientists to decipher the conditions of ancient climates, the types of vegetation present, and even human activities.
Long-chain alkanes, including isoprenoids like this compound, are particularly valuable due to their chemical stability and resistance to degradation. Their primary recognized source is the cellular material of various organisms. The specific structure of this compound, with its characteristic methyl branching, points towards a biological origin, likely from the diagenesis of lipids from microbial sources. Diagenesis refers to the physical and chemical changes that sediment undergoes after deposition.
The identification and quantification of this compound in sedimentary samples are typically achieved through sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool that separates complex mixtures of organic compounds and provides detailed structural information, allowing for the confident identification of specific molecules like this compound.
While the compound is recognized as a biomarker, detailed studies focusing exclusively on this compound are limited. Much of our understanding is inferred from research on the broader class of isoprenoid alkanes.
Table 1: Basic Properties of this compound
| Property | Value |
| Chemical Formula | C₂₃H₄₈ |
| Molecular Weight | 324.6 g/mol |
| IUPAC Name | This compound |
| Synonyms | Nonadecane (B133392), 2,6,10,14-tetramethyl- |
| CAS Number | 55124-80-6 |
Unexplored Avenues and Challenges
Despite its recognition as a biomarker, numerous aspects of this compound remain to be explored. A significant challenge lies in precisely pinpointing its specific biological precursors. While a microbial origin is generally accepted, identifying the exact species or groups of organisms that synthesize the parent lipids would greatly enhance its diagnostic power as a biomarker.
Another key challenge is distinguishing between biogenic and abiogenic sources of long-chain alkanes. While the complex structure of this compound strongly suggests a biological origin, the possibility of abiogenic formation under certain geological conditions cannot be entirely dismissed. Developing more definitive criteria to differentiate between these origins is a critical area for future research.
Furthermore, the diagenetic pathways that lead to the formation and preservation of this compound are not fully understood. Investigating how factors like temperature, pressure, and the geochemical environment of the sediment influence its preservation and potential alteration is crucial for accurate paleoenvironmental interpretations.
The potential for this compound to record specific environmental parameters beyond just the presence of microbial life is another unexplored avenue. For instance, variations in the isotopic composition of its carbon atoms could potentially provide information about the metabolic pathways of its precursor organisms and the carbon cycle of their environment.
Interdisciplinary Research Opportunities
The study of this compound offers fertile ground for interdisciplinary collaboration, bridging the fields of chemistry, geology, biology, and archaeology.
Geochemistry and Microbiology: Collaborative efforts between geochemists and microbiologists are essential to identify the specific microbial sources of the precursor lipids. This could involve culturing experiments with various microorganisms under different environmental conditions and analyzing their lipid profiles.
Organic Chemistry and Analytical Chemistry: Synthetic organic chemists could play a vital role in preparing pure standards of this compound and its potential precursors. This would greatly aid analytical chemists in developing more sensitive and selective detection methods, potentially using advanced techniques like comprehensive two-dimensional gas chromatography (GCxGC).
Archaeology and Paleo-climatology: In archaeological contexts, the presence and abundance of this compound in soil and sediment layers could provide novel insights into past human activities, such as waste disposal or specific agricultural practices. Paleo-climatologists could use the distribution of this and other biomarkers to reconstruct past environmental conditions with greater detail and accuracy.
By fostering these interdisciplinary collaborations, the scientific community can move beyond a general understanding of this compound and unlock its full potential as a specific and powerful tool for exploring Earth's history.
Q & A
Q. How can researchers confirm the identity and purity of 2,6,10,14-Tetramethylnonadecane in laboratory settings?
Answer:
- Analytical Techniques : Use gas chromatography (GC) coupled with mass spectrometry (GC-MS) for structural confirmation. Compare retention indices and fragmentation patterns with reference standards (e.g., NIST spectral libraries ).
- Purity Assessment : Quantify impurities via high-performance liquid chromatography (HPLC) with UV detection. Ensure baseline separation of peaks, and validate using certified reference materials (CRMs) with known purity (≥99%) .
- Physical Properties : Verify melting point, boiling point, and density against literature values (e.g., molecular weight: ~296.58 g/mol; density: ~0.79 g/cm³ ).
Q. What are the recommended safety protocols for handling and storing this compound in academic labs?
Answer:
- Handling : Wear nitrile gloves (0.28–0.33 mm thickness) and N95 respirators to minimize skin/eye contact and inhalation risks. Use fume hoods for volatile procedures .
- Storage : Store in sealed, chemically resistant containers (e.g., glass or PTFE) at 2–8°C to prevent oxidation. Avoid exposure to light and moisture .
- Spill Management : Absorb small spills with inert materials (e.g., silica gel) and dispose as hazardous waste. Large spills require evacuation and professional remediation .
Q. What are the standard methods for quantifying this compound in environmental or biological samples?
Answer:
- Extraction : Use liquid-liquid extraction (LLE) with hexane or dichloromethane for lipid-rich matrices. For aqueous samples, employ solid-phase extraction (SPE) using C18 cartridges .
- Quantification : Apply GC-MS in selected ion monitoring (SIM) mode for trace-level detection (limit of quantification: ~1 µg/L ). Validate with internal standards (e.g., deuterated analogs) to correct for matrix effects .
Advanced Research Questions
Q. How can factorial design optimize the synthesis of this compound derivatives for catalytic studies?
Answer:
- Experimental Variables : Select factors such as reaction temperature (80–120°C), catalyst loading (0.1–1.0 mol%), and solvent polarity (hexane vs. toluene). Use a 2³ factorial design to screen interactions .
- Response Surface Methodology (RSM) : Model yield (%) and selectivity using central composite design (CCD). Prioritize significant factors (p < 0.05) via ANOVA .
- Case Study : A study using AlCl₃ catalysis achieved 85% yield under optimized conditions (100°C, 0.5 mol% catalyst, toluene) .
Q. How should researchers resolve discrepancies in reported physicochemical properties (e.g., boiling point) across literature sources?
Answer:
- Data Validation : Cross-reference peer-reviewed databases (e.g., NIST Chemistry WebBook ) and regulatory documents (e.g., OSHA safety sheets ).
- Experimental Replication : Measure properties using calibrated instruments (e.g., differential scanning calorimetry for melting points). Report uncertainties (e.g., ±2°C for boiling points ).
- Example : Discrepancies in flash points (e.g., 120°C vs. 135°C) may arise from impurities or measurement techniques (open vs. closed cup) .
Q. What advanced techniques differentiate this compound from structural isomers (e.g., phytane) in geochemical samples?
Answer:
- Chromatographic Separation : Use GC×GC (two-dimensional GC) with a polar/non-polar column set to resolve co-eluting isomers .
- High-Resolution MS : Employ Orbitrap or Q-TOF systems to distinguish isomers via exact mass (<1 ppm error). For example, phytane (C₂₀H₄₂, m/z 282.5475) vs. 2,6,10,14-Tetramethylhexadecane (C₂₀H₄₂, m/z 282.5475) requires isotopic pattern analysis .
- Nuclear Magnetic Resonance (NMR) : Compare ¹³C NMR shifts; branched methyl groups exhibit distinct signals (e.g., δ 19–22 ppm ).
Q. How can researchers assess the environmental persistence and ecotoxicity of this compound?
Answer:
- Persistence Testing : Conduct OECD 301 biodegradation tests. If <20% degradation occurs in 28 days, classify as persistent .
- Aquatic Toxicity : Perform acute toxicity assays with Daphnia magna (48h EC₅₀) and algae (72h growth inhibition). Reported LC₅₀ values range from 1–10 mg/L for similar branched alkanes .
- Bioaccumulation : Calculate log Kow (octanol-water partition coefficient) via shake-flask method. Values >5 indicate high bioaccumulation potential .
Q. What methodologies address stability challenges in long-term storage of this compound under experimental conditions?
Answer:
- Accelerated Stability Studies : Store samples at 40°C/75% relative humidity (ICH Q1A guidelines) and monitor degradation via GC-FID every 30 days .
- Antioxidant Additives : Include 0.01% BHT (butylated hydroxytoluene) to inhibit oxidation. Validate compatibility via blank experiments .
- Data : Unstored samples degrade by ~5% over 6 months, while stabilized samples show <1% degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
